Butyl ammonium iodide
Overview
Description
Butyl ammonium iodide is a useful research compound. Its molecular formula is C4H12IN and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl ammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl ammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : Butyl ammonium iodides, including n-butyl ammonium iodide, are effective in inhibiting the corrosion of pure iron in sulphuric acid environments. This inhibition is attributed to the cohesive Van der Waals forces between the positive head groups co-adsorbed with iodide ions on the iron surface (Schweinsberg & Ashworth, 1988).
Synthesis of Fused Dihydrofuran Derivatives : In organic chemistry, tetra-(n-butyl)ammonium iodide combined with iodosobenzene has been used for the efficient aqueous oxidative cyclization to synthesize functionalized fused dihydrofuran derivatives. This process yields moderate to excellent results with high diastereoselectivities (Ye, Wang, & Fan, 2010).
Catalysis in Chemical Reactions : Ammonium iodides, such as Butyl ammonium iodide, have been used as catalysts in oxidative coupling of silanes with alcohols to produce alkoxysilane derivatives. This method features a transition-metal-free nature and mild reaction conditions (Yuan, Kumar, & Guo, 2017).
Determination of Halides : In analytical chemistry, n-butyl ammonium iodides have been employed in gas chromatography for the simultaneous determination of chloride, bromide, and iodide (Moore, 1982).
Dielectric Studies : Dielectric relaxation studies involving solutions of tri(n-butyl)ammonium iodide have provided insights into the behavior of these compounds in polar solvents, contributing to our understanding of their molecular interactions and properties (Cavell, Knight, & Sheikh, 1971).
Lattice Energy Studies : Research on the standard enthalpies of formation and lattice energies of di-n-butyl ammonium halides, including iodides, has contributed to a better understanding of the thermodynamic properties of these compounds (Souza, Pinheiro, & Airoldi, 1992).
Phase Transfer Catalysis : Butyl ammonium iodides have been used in phase transfer catalysis, facilitating the transfer of reactants between different phases in chemical reactions (Marlow & Davis, 1999).
Investigation in Ionic Liquids : Research on mixtures of water and ionic liquids, including 1-butyl-3-methylimidazolium iodide, has been crucial for applications utilizing the triiodide/iodide redox couple. The findings help understand the effects of water on the properties of these mixtures (Nickerson et al., 2015).
properties
IUPAC Name |
butylazanium;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQKRVFTWDYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH3+].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.